1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine
Overview
Description
1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been shown to possess a wide range of pharmacological properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that it acts by modulating the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Additionally, it has been shown to possess antioxidant and anti-inflammatory properties which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Additionally, it has been shown to possess antioxidant and anti-inflammatory properties which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine in lab experiments is its potent pharmacological activity against various diseases. Additionally, it has been shown to possess a wide range of pharmacological properties which make it a versatile compound for use in various research studies. However, one of the limitations of using this compound is its limited solubility in water which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, further studies are needed to elucidate its mechanism of action and to identify its potential molecular targets. Finally, future research should focus on developing more efficient synthesis methods for this compound to improve its bioavailability and pharmacokinetics.
Scientific Research Applications
1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties such as anticonvulsant, antidepressant, anxiolytic, and antinociceptive effects. Additionally, it has been shown to possess potent activity against various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-8-9-20(14-18(17)2)25-16-21(24)23-12-10-22(11-13-23)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBYRNZUBXASCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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